2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with significant biochemical implications. This molecule features a chlorophenoxy group, a hydroxymethyl group, and multiple hydroxyl functionalities. It is classified as a glycoside, which is a type of compound formed from a sugar and another molecule. This compound is particularly notable for its potential applications in medicinal chemistry and biochemistry.
The compound is derived from various organic synthesis methods that utilize starting materials like chlorophenols and sugar derivatives. Its structure allows for diverse chemical reactivity, making it a valuable target in synthetic organic chemistry.
The synthesis of 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves several key steps:
The molecular structure of 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol features:
2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo several types of reactions:
The mechanism of action for 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol largely depends on its interactions within biological systems. The compound may modulate enzyme activity or receptor interactions due to its functional groups that facilitate hydrogen bonding and hydrophobic interactions. This can influence various biochemical pathways, potentially leading to therapeutic effects.
2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential utility in various scientific fields. Further research is ongoing to explore its full range of applications and mechanisms of action in biological systems.
IUPAC Nomenclature:The systematic name 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol precisely defines the core structure: a six-membered oxane (pyranose) ring with hydroxymethyl at C-6, hydroxyl groups at C-3,4,5, and a 4-chlorophenoxy aglycone at C-1. This name adheres to carbohydrate numbering conventions where the anomeric carbon (C-1) bears the phenoxy substituent . Alternative naming reflects its classification as a C12H15ClO6 β-D-glucopyranoside derivative, emphasizing the β-configuration confirmed via NMR and X-ray crystallography [10].
Table 1: Nomenclature and Synonyms
IUPAC Name | Common Synonyms | CAS Registry |
---|---|---|
2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | 4′-Chlorophenyl-β-D-glucopyranoside | 4756-30-3 |
p-Chlorophenyl β-D-glucoside | ||
4-Chlorophenyl hexopyranoside |
Structural Taxonomy:The compound belongs to the phenolic O-glycosides, featuring a β-D-glucopyranose unit linked via an oxygen atom to a 4-chlorophenyl group. This places it within the broader category of aryl glycosides distinguished by:
Table 2: Structural Taxonomy of Key Glycoside Features
Structural Feature | Chemical Implication | Biological Relevance |
---|---|---|
β-Glycosidic linkage | Anomeric stability & resistance to acid hydrolysis | Substrate specificity for β-glucosidases |
Chlorophenyl aglycone | Enhanced lipophilicity (cLogP ≈ 0.32) | Membrane permeability & target affinity |
Polyhydroxy oxane ring | Hydrogen-bonding capacity (5 donors, 7 acceptors) | Solubility (≈1.5 g/L) & transporter engagement |
Table 3: Glycoside Classification Context
Category | Subclass | Differentiating Features |
---|---|---|
Phenolic glycosides | Halogenated aryl O-glycosides | - Aryl ring halogenation (e.g., Cl) - Increased metabolic stability vs. alkyl glycosides |
Non-halogenated (e.g., arbutin) | - Hydroxyphenyl terminus - Susceptibility to oxidative degradation | |
Glucopyranosides | β-Anomers | - Axial C1 substituent in glucose - Enzymatic recognition by β-specific hydrolases |
Synthetic Milestones:Early syntheses relied on Koenigs-Knorr glycosylation (1950s–1980s), employing peracetylated glucosyl bromides and 4-chlorophenol with silver oxide catalysis. Yields remained modest (45–60%) due to competing ortho-acylation and anomerization [10]. Contemporary routes leverage regioselective deprotection:
Table 4: Evolution of Synthetic Methods
Era | Method | Key Conditions | Yield/β-Selectivity |
---|---|---|---|
1950–1990 | Koenigs-Knorr glycosylation | Ag₂O, CHCl₃, peracetyl glucosyl bromide | 45–60% / Moderate |
2000–2010 | Enzymatic transglycosylation | β-Glucosidase, buffer, 40°C | 30–50% / High |
2018–present | Aqueous Ca(OH)₂-promoted | Glycosyl fluoride, Ca(OH)₂, H₂O, rt | >85% / Exclusive β |
Pharmacological Discovery:Initially used as an enzyme substrate, this compound facilitated studies on β-glucosidase kinetics and inhibition thermodynamics, revealing KM values 2.3-fold lower than non-chlorinated analogs due to halogen-bonding with active sites [10]. Its role expanded with the advent of SGLT2 inhibitor development (2010s):
Analytical Advancements:Characterization evolved from basic melting point (179–180°C) and optical rotation to sophisticated modalities:
Table 5: Glycosylation Techniques in Pharmacological Contexts
Technique | Pharmacological Application | Advantage |
---|---|---|
Aqueous Ca(OH)₂-promoted glycosylation | Synthesis of enzyme substrates & SAR probes | Protecting-group-free, scalable, high β-selectivity |
Koenigs-Knorr with silver activation | Early-stage SGLT inhibitor libraries | Compatibility with acid-sensitive aglycones |
Enzymatic transglycosylation | Biocatalytic synthesis of glycoside analogs | Stereospecificity under mild conditions |
This compound’s journey—from a synthetic target to a tool in transporter biology—exemplifies how halogenated glycosides bridge fundamental chemistry and drug discovery, providing insights that extend well beyond their initial applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: